2-(2-Bromo-4-chlorophenyl)-N-methoxy-N-methylacetamide
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Overview
Description
2-(2-Bromo-4-chlorophenyl)-N-methoxy-N-methylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with methoxy and methyl groups attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 2-bromo-4-chloroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed
Substitution: New derivatives with different substituents on the phenyl ring.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Scientific Research Applications
2-(2-Bromo-4-chlorophenyl)-N-methoxy-N-methylacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and chloro substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The methoxy and methyl groups on the acetamide moiety can further influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenyl-2-bromobutanoate: This compound shares the bromo and chloro substituents on the phenyl ring but differs in the acetamide moiety.
2-Bromo-4-chlorophenyl-2-chloroacetamide: Similar in structure but with a chloro substituent on the acetamide moiety instead of a methoxy group.
2-Bromo-4-chlorophenyl-2-methoxyacetamide: Similar in structure but lacks the methyl group on the acetamide moiety.
Uniqueness
2-(2-Bromo-4-chlorophenyl)-N-methoxy-N-methylacetamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-N-methoxy-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-13(15-2)10(14)5-7-3-4-8(12)6-9(7)11/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFKQXVAQSIXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=C(C=C(C=C1)Cl)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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